molecular formula C15H13BrN2O4 B3657935 N-(4-bromo-3-methylphenyl)-2-(4-nitrophenoxy)acetamide

N-(4-bromo-3-methylphenyl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B3657935
M. Wt: 365.18 g/mol
InChI Key: RNBLPWCYKMOITO-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(4-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a brominated methylphenyl group and a nitrophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:

    Bromination: The starting material, 3-methylphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylphenol.

    Nitration: 4-nitrophenol is prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid.

    Etherification: The 4-bromo-3-methylphenol is then reacted with 4-nitrophenol in the presence of a base such as potassium carbonate to form 4-bromo-3-methylphenyl-4-nitrophenyl ether.

    Acetylation: Finally, the ether is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., copper(I) iodide).

    Reduction: Reducing agents (e.g., hydrogen gas, palladium on carbon), solvents (e.g., ethanol, methanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products

    Substitution: N-(4-substituted-3-methylphenyl)-2-(4-nitrophenoxy)acetamide.

    Reduction: N-(4-bromo-3-methylphenyl)-2-(4-aminophenoxy)acetamide.

    Oxidation: N-(4-bromo-3-carboxyphenyl)-2-(4-nitrophenoxy)acetamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(4-nitrophenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-3-methylphenyl)-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(4-chloro-3-methylphenyl)-2-(4-nitrophenoxy)acetamide: Similar structure but with a chlorine atom instead of a bromine atom.

    N-(4-bromo-3-methylphenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

N-(4-bromo-3-methylphenyl)-2-(4-nitrophenoxy)acetamide is unique due to the presence of both a brominated methylphenyl group and a nitrophenoxy group. This combination of functional groups can impart specific chemical and biological properties that may not be present in similar compounds.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c1-10-8-11(2-7-14(10)16)17-15(19)9-22-13-5-3-12(4-6-13)18(20)21/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBLPWCYKMOITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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